molecular formula C23H26FN5O5 B11187703 N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

Cat. No.: B11187703
M. Wt: 471.5 g/mol
InChI Key: CMPKADIDOOOLQM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a synthetic compound of interest in medicinal chemistry research, featuring a complex structure that incorporates piperazine and acetamide functional groups. Compounds with piperazine-acetamide architectures are frequently investigated for their potential to modulate biological targets . For instance, structurally related molecules have demonstrated significant inhibitory effects on osteoclast differentiation in vitro, suggesting potential research applications in bone resorption diseases . Other piperazine-based compounds are studied as receptor agonists or inverse agonists for central nervous system targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the available safety data sheet (SDS) for detailed handling and disposal information.

Properties

Molecular Formula

C23H26FN5O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C23H26FN5O5/c24-16-3-5-17(6-4-16)26-20(30)14-18-22(32)25-7-8-29(18)21(31)15-27-9-11-28(12-10-27)23(33)19-2-1-13-34-19/h1-6,13,18H,7-12,14-15H2,(H,25,32)(H,26,30)

InChI Key

CMPKADIDOOOLQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a piperazine derivative that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C16H19FN4O3\text{C}_{16}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds often fall below 250 µg/mL, indicating potent activity.

2. Anticancer Potential

Molecular docking studies suggest that this compound may interact with key biological targets involved in cancer progression. For instance, derivatives similar to this compound have been evaluated for their anticancer activity using the MTT assay, revealing promising results against several cancer cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to confirm this effect specifically for this compound.

3. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. It has been linked to the inhibition of monoacylglycerol lipase (MAGL), an enzyme associated with neurodegenerative diseases . This inhibition may provide therapeutic benefits in conditions such as Alzheimer's disease and other forms of neurodegeneration.

Case Studies

  • Study on Antimicrobial Activity : A study synthesized various piperazine derivatives and tested their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics .
  • Anticancer Activity Assessment : In a series of experiments assessing the anticancer potential of piperazine derivatives, one derivative showed significant cytotoxicity against breast cancer cell lines, leading researchers to investigate its mechanisms further .
  • Neurodegenerative Disease Models : Animal models treated with compounds similar to this compound demonstrated reduced neuroinflammation and improved cognitive function, suggesting a protective effect against neurodegeneration .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
Compound AAntimicrobialStaphylococcus aureus125
Compound BAnticancerMCF-7 Breast Cancer CellsIC50 = 15
Compound CNeuroprotectiveNeuroblastoma CellsNot specified

Scientific Research Applications

Key Structural Features

  • Piperazine Ring : Provides a basic framework for interaction with biological targets.
  • Fluorine Atom : Enhances lipophilicity and may improve binding affinity to receptors.
  • Furan Carbonyl Group : Potentially involved in interactions with biological macromolecules.

Anticancer Properties

N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide has been investigated for its anticancer properties. Preliminary studies suggest that derivatives of piperazine compounds exhibit significant activity against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several tumor types, indicating potential as anticancer agents .

Antitubercular Activity

The compound's structural analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL, suggesting that modifications to the piperazine scaffold can yield effective antitubercular agents . This highlights the importance of structure-activity relationships (SAR) in drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound may also possess antimicrobial properties. Studies have reported varying degrees of activity against different bacterial strains, supporting further exploration in this area .

Study 1: Anticancer Efficacy

In a recent study, derivatives based on the piperazine framework were tested against multiple cancer cell lines, demonstrating promising results. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead candidate for further development .

Study 2: Antitubercular Screening

A series of synthesized compounds were screened for their ability to inhibit M. tuberculosis. The study found that modifications to the piperazine moiety significantly affected the MIC values, suggesting that targeted structural changes could enhance antitubercular activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core structural motifs (piperazine rings, acetamide backbones) but differ in substituents, which critically impact their physicochemical and pharmacological profiles:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Unique Features
Target Compound Not explicitly provided<sup>*</sup> ~466 (estimated) 4-fluorophenyl, 2-furylcarbonyl-piperazine, 3-oxo-piperazine Dual piperazine rings; furan moiety
2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide C24H28ClN5O3 469.97 4-chlorophenyl, acetyl-piperazine Chlorophenyl substitution; single piperazine
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide C24H29N5O3 435.52 4-methylphenyl, phenyl-piperazine Methylphenyl group; aromatic piperazine
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C19H20FN3O3S 389.45 4-fluorophenyl, 4-methylphenylsulfonyl-piperazine Sulfonyl group; enhanced polarity
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C19H21BrClN3O 422.75 4-bromo-2-methylphenyl, 3-chlorophenyl-piperazine Halogenated aryl groups; steric bulk
2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo-triazol-6-yl)ethyl)-2-oxoacetamide C20H21FN6O3S 444.5 4-fluorophenyl, acetyl-piperazine, thiazolo-triazol Heterocyclic thiazole-triazole fusion

Functional Group Impact on Pharmacological Properties

A. Piperazine Modifications
  • The 3-oxo-piperazine in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-oxidized analogs .
B. Aryl Substituents
  • 4-Fluorophenyl (target compound, ) is associated with metabolic resistance due to fluorine’s electronegativity and small atomic radius.
  • Chlorophenyl () and bromophenyl () groups introduce steric and electronic effects that may alter receptor binding kinetics.
C. Heterocyclic Additions
  • Thiazolo-triazol moieties () introduce rigidity and heteroatom diversity, which could enhance selectivity for specific protein targets.

Research Findings and Inferred Properties

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Enhanced CNS activity : Dual piperazine rings and the 4-fluorophenyl group may improve affinity for serotonin or dopamine receptors, as seen in related piperazine-based drugs .
  • Metabolic stability : The fluorine atom and furan moiety may reduce oxidative degradation compared to chlorophenyl or methylphenyl analogs .
  • Solubility challenges : The lipophilic furan and dual piperazine cores could limit aqueous solubility, necessitating formulation optimization.

Preparation Methods

Formation of Piperazine Intermediates

The synthesis begins with the preparation of 1-(2-chloroacetyl)-4-(2-furylcarbonyl)piperazine:

  • Protection of Piperazine : 1-Boc-piperazine reacts with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, yielding 1-Boc-4-(chloroacetyl)piperazine.

  • Deprotection and Functionalization : Removal of the Boc group using trifluoroacetic acid (TFA) liberates the secondary amine, which subsequently reacts with 2-furoyl chloride in the presence of triethylamine to form 1-(2-chloroacetyl)-4-(2-furylcarbonyl)piperazine.

Cyclization to Form the 3-Oxo-2-Piperazinyl Core

The final cyclization step is critical for forming the 3-oxo-piperazinyl structure:

  • Base-Mediated Cyclization : The linear acetamide derivative is treated with potassium tert-butoxide in tetrahydrofuran (THF) at reflux, inducing intramolecular amidation.

  • Purification : Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) to achieve >95% purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal yields are achieved under tightly controlled conditions:

ParameterOptimal ValueYield Improvement (%)
Reaction Temperature60°C22%
SolventAcetonitrile18%
Catalyst Loading5 mol% KI15%

Data adapted from.

Elevating temperatures beyond 70°C promotes decomposition, while polar aprotic solvents like DMF reduce selectivity due to increased solvation of intermediates.

Catalytic Systems

Comparative studies reveal potassium iodide as superior to phase-transfer catalysts for nucleophilic substitutions:

  • KI Catalysis : 78% yield in acetonitrile.

  • TBAB (Tetrabutylammonium Bromide) : 54% yield under identical conditions.

Intermediate Characterization

Critical intermediates are validated using spectroscopic methods:

1-(2-Chloroacetyl)-4-(2-Furylcarbonyl)Piperazine

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 1.6 Hz, 1H, furan H-5), 6.62 (dd, J = 3.2, 1.6 Hz, 1H, furan H-4), 4.21 (s, 2H, COCH₂Cl), 3.85–3.65 (m, 8H, piperazine).

  • IR (KBr) : 1672 cm⁻¹ (C=O stretch), 645 cm⁻¹ (C-Cl).

N-(4-Fluorophenyl)-2-(1-{2-[4-(2-Furylcarbonyl)Piperazino]Acetyl} Intermediate

  • LC-MS (ESI+) : m/z 471.5 [M+H]⁺, consistent with molecular formula C₂₃H₂₆FN₅O₅.

Comparative Analysis of Methodologies

Conventional vs. Flow Chemistry Approaches

MethodYield (%)Purity (%)Reaction Time
Batch Synthesis659224 h
Continuous Flow83986 h

Flow systems enhance mass transfer and thermal control, reducing side-product formation.

Green Chemistry Alternatives

Recent advances substitute toxic solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (70–72%) while improving environmental metrics .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersPurposeReference
1^1H NMRδ 7.2–7.4 (4-fluorophenyl), δ 3.5–4.2 (piperazine)Confirm substituent connectivity
X-ray CrystallographyC–H···O (2.8–3.0 Å)Validate intramolecular interactions
HPLCRetention time: 12.3 min (C18, 60% MeOH)Assess purity (>95%)

Q. Table 2. Computational Tools for SAR Optimization

ToolApplicationOutput MetricsReference
AutoDock VinaDocking to kinase ATP-binding pocketsBinding affinity (ΔG, kcal/mol)
GROMACSMD simulations of ligand-protein complexesRMSD, hydrogen bond occupancy
FEP+Relative binding free energy calculationsΔΔG for selectivity optimization

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